Cimiaceroside A

Description

Overview of Cyclolanostane-Type Triterpene Glycosides in Natural Product Research

Cyclolanostane-type triterpene glycosides, specifically the 9,19-cyclolanostane variety, represent a significant and complex class of natural products. These molecules are characterized by a highly oxygenated tetracyclic triterpenoid (B12794562) structure featuring a distinctive cyclopropane (B1198618) ring. nih.gov In the realm of natural product research, these compounds are of considerable interest due to their structural diversity and their role as major chemical constituents in several plant genera. science.govdovepress.com

Phytochemical studies have revealed that these glycosides are particularly abundant in the Ranunculaceae family. researchgate.netkib.ac.cn The investigation of these compounds often involves sophisticated analytical techniques for isolation and structural elucidation, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). researchgate.netnih.gov The complexity of their structures and their presence as part of a mixture of related compounds in plants make their study a challenging yet rewarding area of phytochemistry. acs.org The continued discovery of new cyclolanostane glycosides underscores the rich chemical diversity within the plant kingdom and provides new molecules for various fields of scientific inquiry. dntb.gov.ua

Significance of Cimiaceroside A within Cimicifuga and Actaea Genera Studies

This compound is a notable member of the cyclolanostane-type triterpene glycosides found within the genera Cimicifuga and Actaea. It is important to note that botanically, the genus Cimicifuga has been largely reclassified under the genus Actaea, though both names are still frequently encountered in chemical literature. seedaholic.com These genera are renowned for producing a vast array of triterpene glycosides, with over 180 such compounds having been isolated from them. acs.orgresearchgate.net These glycosides are considered the primary bioactive components of these plants. dialogues-cvm.org

The significance of this compound lies in its contribution to the unique chemical fingerprint of the species in which it is found. It was first isolated from Cimicifuga acerina and Actaea asiatica. researchgate.netchemfaces.com Subsequent research also identified it in the rhizomes of Cimicifuga racemosa (Black Cohosh), a plant that has been extensively studied for its chemical composition. nih.govpharm.or.jp The presence of this compound, alongside other major triterpenoids, is crucial for the chemical characterization and quality control of plant extracts. nih.gov The distinct profile of these glycosides helps in differentiating various Actaea species from one another. nih.gov

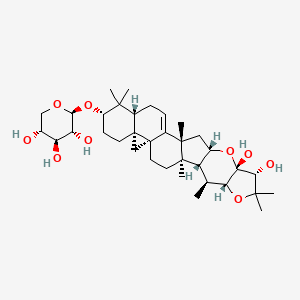

The isolation of this compound is often reported along with other well-known cyclolanostane glycosides, highlighting its role as an integral part of the complex saponin (B1150181) mixture in these plants. researchgate.netnih.gov Its absolute stereostructure was determined as 20(S),22(R),23(S),24(R)-16β:23;22:25-diepoxy-3β,23,24-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside through detailed chemical and spectral analysis. researchgate.netchemfaces.com

Chemical Data of this compound

| Property | Value |

| Chemical Formula | C35H54O9 |

| Molecular Weight | 618.8 g/mol |

| CAS Number | 210643-83-7 |

| Physical Description | Powder |

| Compound Type | Cyclolanostane Triterpenoid |

Compounds Commonly Isolated with this compound from Cimicifuga racemosa

| Compound Name | Compound Class |

| Cimiracemoside A | Triterpene Glycoside |

| 25-O-methylcimigenol-3-O-beta-D-xylopyranoside | Triterpene Glycoside |

| 27-deoxyactein (B190949) | Triterpene Glycoside |

| 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside | Triterpene Glycoside |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-[[(1R,5R,7S,10R,12R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-7-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O9/c1-17-23-19(43-35(40)26(17)44-30(4,5)28(35)39)14-32(7)21-9-8-20-29(2,3)22(42-27-25(38)24(37)18(36)15-41-27)10-11-33(20)16-34(21,33)13-12-31(23,32)6/h9,17-20,22-28,36-40H,8,10-16H2,1-7H3/t17-,18+,19-,20-,22-,23-,24-,25+,26+,27-,28+,31+,32-,33+,34-,35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWXCVINJBVOAI-NMOPOQBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3(C2(CCC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)OC8(C1OC(C8O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2(CC[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210643-83-7 | |

| Record name | Cimiaceroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210643837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMIACEROSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJX35XW32G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Dereplication Methodologies of Cimiaceroside a

Botanical Sources and Geographic Distribution in Phytochemical Investigations

Cimiaceroside A has been identified in several species within the Actaea genus, historically classified under Cimicifuga. These species are predominantly found in temperate regions of the Northern Hemisphere, with significant distribution in East Asia and North America.

Cimicifuga racemosa, commonly known as Black Cohosh, is indigenous to Eastern North America researchgate.netwho.intnih.gov. Phytochemical investigations have successfully isolated this compound from the rhizomes of this species researchgate.netresearchgate.netpharm.or.jpnih.gov. In these studies, this compound was often found alongside other known saponins (B1172615), including 25-O-methylcimigenol-3-O-beta-D-xylopyranoside, 27-deoxyactein (B190949), and 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside researchgate.netresearchgate.netpharm.or.jpnih.gov. The geographical distribution of C. racemosa is primarily within the United States and Canada who.intnih.gov.

This compound has been isolated from Cimicifuga acerina, with specific mention of its presence in samples from Miyagi clockss.orgchemfaces.comcapes.gov.br. Furthermore, Cimiaceroside B, a related compound, was identified in C. acerina collected from Oki clockss.orgchemfaces.comresearchgate.netvdoc.pub. Cimicifuga acerina is a species found in Japan wikipedia.org. Its association with Actaea asiatica in phytochemical studies also highlights its relevance in the broader taxonomic context chemfaces.comresearchgate.netlookchem.comnih.govresearchgate.net.

Actaea asiatica, previously known as Actaea mimica, is another significant source from which this compound has been isolated chemfaces.comresearchgate.netlookchem.comnih.govresearchgate.net. This species is distributed across southwestern and northwestern China nih.govdntb.gov.ua. Its inclusion in studies alongside Cimicifuga acerina underscores the taxonomic shifts and the interconnectedness of these phytochemical investigations chemfaces.comresearchgate.netlookchem.comresearchgate.net.

This compound has been reported in several other species within the Cimicifuga lineage:

Cimicifuga simplex: While Cimiaceroside B has been specifically isolated from C. simplex clockss.orgresearchgate.netvdoc.pub, this compound is also mentioned in its phytochemical profile researchgate.netvdoc.pub. This species is utilized in traditional Japanese medicine researchgate.net.

Cimicifuga dahurica: this compound is noted in the context of C. dahurica researchgate.netvdoc.pubjse.ac.cn. This species is important in Chinese traditional medicine, used for its anti-inflammatory, antipyretic, and analgesic properties lookchem.comnih.gov. It is widely distributed across China doi.orgwho.int.

Cimicifuga foetida: this compound has been identified in C. foetida researchgate.netdoi.orgresearchgate.netcore.ac.ukchemistry-chemists.comnih.gov. This species is found throughout China doi.orgwho.int and is recognized in traditional Chinese medicine for its detoxifying and fever-reducing actions doi.orgmdpi.com.

Cimicifuga heracleifolia: this compound has been reported in C. heracleifolia researchgate.netwikipedia.orgnih.govdoi.orgwho.intthieme-connect.com. This species is distributed across parts of China, Korea, and the Russian Far East mdpi.com and is recognized for its medicinal uses in traditional Chinese medicine mdpi.com.

Extraction and Partitioning Techniques

The isolation of this compound typically commences with the extraction of plant material, most commonly the rhizomes. Dichloromethane has been employed as an extraction solvent, followed by concentration of the filtrate in vacuo researchgate.netpharm.or.jp. Alternatively, 80% ethanol (B145695) or 80% methanol (B129727) aqueous solutions have been used for extraction, often with ultrasonic assistance nih.govnih.gov. Methanolic extracts or ethyl acetate (B1210297) soluble fractions of ethanol extracts are also common starting points for isolation researchgate.netclockss.org.

Following initial extraction, the crude extract is subjected to partitioning. This often involves chromatography on a silica (B1680970) gel column, where elution with solvent systems like increasing concentrations of ethyl acetate in hexane (B92381) yields various fractions researchgate.netpharm.or.jp. Fractions enriched in saponins, such as those obtained from silica gel chromatography, are then further processed. Flash column chromatography using reversed-phase materials (e.g., C-18) with solvent gradients of water-methanol mixtures is a key step in concentrating and purifying the target compounds pharm.or.jp.

Chromatographic Separation Strategies

The purification of this compound relies on a combination of chromatographic techniques. Initial separation is often achieved through column chromatography using silica gel or reversed-phase (C-18) stationary phases researchgate.netpharm.or.jp. Further purification is frequently accomplished using High-Performance Liquid Chromatography (HPLC). Specific HPLC methods have employed columns such as Deverosil PhA-5 with mobile phases consisting of methanol, water, and acetonitrile (B52724) mixtures (e.g., 10:7:3) at controlled temperatures clockss.org. Thin-Layer Chromatography (TLC) is also utilized for monitoring the separation process and assessing the purity of fractions pharm.or.jpclockss.org.

Structure elucidation of this compound is primarily carried out using advanced spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) experiments and High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HRESIFTMS) researchgate.netresearchgate.netpharm.or.jpclockss.org. These techniques provide detailed information about the molecular structure, including the arrangement of atoms, functional groups, and stereochemistry.

Compound List

this compound

25-O-methylcimigenol-3-O-beta-D-xylopyranoside

27-deoxyactein

23-O-acetylshengmanol-3-O-beta-D-xylopyranoside

Cimiaceroside B

Cimiracemoside D

Cimigenol-3-O-β-D-xylopyranoside

Cimiracemoside A

Cimiracemoside L

Cimiracemoside M

Cimigenol-3-O-β-D-xylopyranosyl-(1''→3')-β-D-xylopyranoside

12β-hydroxycimigenol-3-O-β-D-xylopyranosyl-(1''→3')-β-D-xylopyranoside

25-O-acetylcimigenol-3-O-β-D-xylopyranosyl-(1''→3')-β-D-xylopyranoside

24-acetylhydroshengmanol-3-O-β-D-xylopyranosyl-(1''→3')-β-D-xylopyranoside

26-deoxyacetylacteol-3-O-β-D-xylo-pyranosyl-(1''→3')-β-D-xylopyranoside

Cimifosides A-D

Cimidahurine

α-d-glucopyranosyl-l-β-d-fructofuranoside

Cimigenol

Cimiacerin B

Cimifugin

Isoferulic acid

Cimiracemoside F

Acetylcimigenol 3-O-alpha-L-arabinopyranside

Cimiside A

Cimiside B

Cimigenol-3-O-a-L-arabinopyranoside

Cimigenol-3-O-b-D-xylopyranoside

Cimigenol-3-O-β-D-xylopyranosyl-3-β-D-xylopyranoside

Silica Gel Chromatography

Silica gel chromatography is a fundamental technique in natural product isolation, widely employed due to silica gel's excellent adsorptive properties and its ability to separate compounds based on polarity column-chromatography.comsorbtech.comcommonorganicchemistry.com. In the isolation of this compound, silica gel serves as the stationary phase. Extracts are typically loaded onto a silica gel column, and a mobile phase, often a mixture of solvents with varying polarities (e.g., ethyl acetate, chloroform, methanol), is used to elute the compounds. Fractions are collected, and those containing this compound are identified, often through Thin-Layer Chromatography (TLC), and pooled for further purification clockss.orgcapes.gov.brpharm.or.jpthieme-connect.com. This method is effective for separating compounds with different polarities, with more polar compounds retained longer on the silica gel edubirdie.comuomus.edu.iq.

Octadecylsilanized Silica (ODS) Chromatography

Octadecylsilanized silica (ODS), also known as RP-18 or C18 chromatography, is a reversed-phase chromatographic technique that utilizes a non-polar stationary phase sigmaaldrich.comfujifilm.comhplc.eu. This method is highly effective for separating compounds based on their hydrophobicity. In the isolation of this compound, ODS chromatography is frequently used after initial purification steps, often employing a gradient elution with mixtures of water and organic solvents like acetonitrile or methanol clockss.orgcapes.gov.brpharm.or.jpresearchgate.net. ODS columns are particularly useful for separating complex mixtures of natural products, including glycosides like this compound, which possess both polar (sugar) and non-polar (aglycone) moieties.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity for compound separation hplc.eugoogle.comrotachrom.comchromatographyonline.comchromatographytoday.comnih.gov. Both analytical HPLC (for identification and purity assessment) and preparative HPLC (for isolation of larger quantities) are employed in the purification of this compound. Preparative HPLC utilizes ODS or other suitable stationary phases and optimized mobile phase gradients to achieve high purity of the target compound. This method is often the final step in obtaining highly pure this compound for structural analysis or as a reference standard clockss.orgcapes.gov.brgoogle.comchromatographytoday.comthieme-connect.com.

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (Prep TLC) is a technique used for the purification of small to moderate quantities of compounds. It involves spotting a concentrated sample onto a TLC plate coated with a stationary phase (commonly silica gel) and developing it with a suitable solvent system rochester.edu. Once separated, the bands containing the desired compound are scraped off the plate, and the compound is eluted from the silica gel. While less efficient for large-scale purification compared to HPLC, Prep TLC can be a valuable tool for initial fractionation or for purifying compounds that are difficult to separate by other means pharm.or.jpedubirdie.com.

Co-occurring Saponins and Related Triterpenoid (B12794562) Glycosides

This compound is often found in complex mixtures with other saponins and triterpenoid glycosides, particularly in extracts from Cimicifuga species. Identifying these co-occurring compounds is essential for understanding the phytochemical profile of the plant and for ensuring the purity of isolated this compound.

27-deoxyactein (syn.: 23-epi-26-deoxyactein)

27-Deoxyactein, also known by its synonym 23-epi-26-deoxyactein, is another prominent triterpenoid glycoside found in Cimicifuga species, often co-isolated with this compound nih.govnih.govtandfonline.comresearchgate.netbiosynth.comcaringsunshine.complantaanalytica.comacs.org. Research has clarified that the compound previously referred to as "27-deoxyactein" is, in fact, 23-epi-26-deoxyactein, differing in stereochemistry at the C-23 position from actein (B190517) acs.org. Its presence is significant, as it is often used as a marker compound for the standardization of black cohosh extracts acs.org. The isolation of 27-deoxyactein also relies on chromatographic techniques such as silica gel and ODS columns, followed by HPLC for purification biosynth.comacs.org.

Compound List

this compound

25-O-methylcimigenol-3-O-beta-D-xylopyranoside

27-deoxyactein (syn.: 23-epi-26-deoxyactein)

Structural Elucidation and Conformational Analysis of Cimiaceroside a

Chemical Derivatization and Hydrolysis Studies

Chemical derivatization and hydrolysis studies are fundamental techniques used to break down complex molecules like glycosides into their constituent parts, thereby aiding in structural elucidation. These methods allow for the identification of the aglycone (the non-sugar part) and the carbohydrate moieties.

Enzymatic Hydrolysis for Aglycone Isolation

Enzymatic hydrolysis utilizes specific enzymes to cleave the glycosidic bonds that link the sugar units to the aglycone. This approach is often preferred for its specificity, as particular enzymes target specific types of glycosidic linkages, minimizing the degradation of the aglycone. For Cimiaceroside A, enzymatic hydrolysis has been employed to isolate its aglycone.

Research indicates that this compound was subjected to enzymatic hydrolysis using Cellulase (B1617823) T [Amano] clockss.org. This enzymatic treatment successfully cleaved the glycosidic linkage, yielding the corresponding aglycone, identified as Cimiacerogenin A (1a) clockss.org. Similar studies on related compounds from Cimicifuga species have also utilized cellulase for the isolation of their respective aglycones, highlighting the enzyme's utility in this context pharm.or.jp.

Acid Hydrolysis for Glycosidic Moiety Identification (D-xylose)

Acid hydrolysis involves treating the glycoside with an acid, typically under heating, to break the glycosidic bonds. This method is less specific than enzymatic hydrolysis but is effective for cleaving various glycosidic linkages and identifying the constituent sugars.

In the case of this compound, hydrolysis with 2% methanolic hydrochloric acid (HCl) was performed, which led to the liberation of the sugar moiety clockss.org. Analysis of the products from this acid hydrolysis identified D-xylose as the sugar component of this compound clockss.org. This finding is consistent with studies on other Cimicifuga glycosides, where acid hydrolysis has been used to identify various sugar units, including D-xylose, L-arabinose, and D-galactose pharm.or.jp.

Table 1: Hydrolysis Studies of this compound

| Hydrolysis Method | Reagent/Enzyme | Identified Product(s) | Citation |

| Enzymatic Hydrolysis | Cellulase T [Amano] | Cimiacerogenin A (aglycone) | clockss.org |

| Acid Hydrolysis | 2% Methanolic HCl | D-xylose (sugar moiety) | clockss.org |

Stereochemical Determination Methodologies

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding the biological activity and properties of natural products. Various advanced spectroscopic and chemical methods are employed for this purpose.

Advanced Chemical Methods (e.g., Modified Mosher's Method)

Advanced chemical methods, particularly those involving derivatization followed by spectroscopic analysis, are vital for assigning the absolute configuration of chiral centers. The Mosher ester method , and its modifications, is a widely recognized technique for determining the absolute stereochemistry of secondary alcohols. This method involves reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters mdpi.comresearchgate.net. These diastereomeric esters exhibit distinct chemical shifts in their ¹H NMR spectra due to the differing magnetic environments created by the chiral auxiliary. By comparing the ¹H NMR spectra of the corresponding (R)- and (S)-MTPA esters and analyzing the differences in chemical shifts (Δδ values) for specific protons, the absolute configuration of the original alcohol can be deduced mdpi.comresearchgate.net.

In the context of this compound, a "new version of Mosher's Method" has been applied to aid in its stereochemical determination clockss.org. While the precise Δδ values and the specific stereocenters elucidated by this method for this compound are not detailed in the provided snippets, the application of such advanced chemical derivatization techniques underscores the detailed analytical approach taken to characterize the molecule's complex stereochemistry, particularly within its cyclolanostane framework clockss.org. Other advanced NMR techniques, such as Rotating Frame Nuclear Overhauser Effect (ROE) and Heteronuclear Multiple Bond Connectivity (HMBC) experiments, are also instrumental in establishing relative stereochemistry and connectivity within complex molecules like this compound pharm.or.jp.

Compound List:

this compound

Cimiacerogenin A

Biosynthetic Pathway Investigations of Cycloartane Triterpenoids

Proposed General Biosynthetic Routes for Triterpene Glycosides

The biosynthesis of all triterpenoids, including the cycloartane (B1207475) skeleton of Cimiaceroside A, begins with the cytosolic mevalonic acid (MVA) pathway. frontiersin.org This fundamental pathway supplies the universal C5 building block, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). The key steps are outlined below:

Squalene (B77637) Formation: Through a series of condensations, IPP and DMAPP units are assembled into the 30-carbon linear precursor, squalene. benthamdirect.comresearchgate.net

Epoxidation: Squalene undergoes epoxidation by the enzyme squalene epoxidase to form 2,3-oxidosqualene (B107256). This step is a critical branching point for the biosynthesis of various triterpenoids and sterols. nih.gov

Cyclization: The crucial step for forming the characteristic cycloartane skeleton is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), namely cycloartenol (B190886) synthase (CAS). nih.gov The CAS enzyme folds the linear 2,3-oxidosqualene into a specific conformation that, upon cyclization, yields the tetracyclic cycloartenol structure with its distinctive cyclopropane (B1198618) ring. nih.gov

Tailoring Reactions: Following the formation of the cycloartenol backbone, a series of post-cyclization modifications occur. These "tailoring" reactions are responsible for the vast structural diversity seen in cycloartane triterpenoids. The primary modifications include:

Oxidations: Cytochrome P450 monooxygenases (P450s) introduce hydroxyl groups at various positions on the cycloartane skeleton. frontiersin.org These hydroxylations provide attachment points for sugar moieties.

Glycosylation: Uridine diphosphate-dependent glycosyltransferases (UGTs) catalyze the attachment of sugar residues to the hydroxylated triterpenoid (B12794562) aglycone. frontiersin.org This process can involve the addition of single or multiple sugar units to form the final triterpenoid glycoside, such as this compound.

Enzymatic Steps and Precursors in Related Cycloartane Biosynthesis

The biosynthesis of a complex molecule like this compound is a multi-enzyme process requiring specific precursors and catalysts at each step. Based on related pathways, the key components can be identified.

The primary precursor for the entire pathway is acetyl-CoA , which enters the MVA pathway to produce IPP and DMAPP. These C5 units are assembled into the C30 precursor 2,3-oxidosqualene . The formation of the cycloartane skeleton from this precursor is a definitive step, followed by specific modifications.

Table 1: Key Enzymes and Precursors in Cycloartane Triterpenoid Biosynthesis

| Enzyme Class | Specific Enzyme (Example) | Precursor(s) | Product | Function in Pathway |

|---|---|---|---|---|

| Oxidosqualene Cyclase (OSC) | Cycloartenol Synthase (CAS) | 2,3-Oxidosqualene | Cycloartenol | Forms the core cycloartane skeleton. nih.gov |

| Cytochrome P450 Monooxygenase (P450) | Various P450s | Cycloartenol or its derivatives | Hydroxylated aglycone | Introduces hydroxyl groups for glycosylation. frontiersin.org |

| UDP-Glycosyltransferase (UGT) | Various UGTs | Hydroxylated aglycone, UDP-sugars (e.g., UDP-Xylose) | Triterpenoid Glycoside | Attaches sugar moieties to the aglycone. frontiersin.org |

Gene Expression and Regulation in Biosynthetic Pathways of Plant Secondary Metabolites

The production of triterpenoid saponins (B1172615) is tightly regulated at the genetic level. researchgate.net The genes encoding the biosynthetic enzymes are often expressed in a tissue-specific and developmentally controlled manner. frontiersin.org For instance, many saponins accumulate specifically in roots or other specialized tissues. frontiersin.org

The expression of these biosynthetic genes is controlled by complex signal transduction pathways. researchgate.net Plant signaling molecules such as jasmonic acid and salicylic (B10762653) acid are known to be key regulators that can induce the expression of genes involved in triterpenoid saponin (B1150181) production, often as part of a plant's defense response. benthamdirect.com This regulation is mediated by transcription factors, which are proteins that bind to promoter regions of the biosynthetic genes to activate or repress their transcription. researchgate.net Identifying these "master" regulatory transcription factors is a significant goal in understanding and engineering the production of these valuable compounds. benthamdirect.com

Implications for Metabolic Engineering and Chemoenzymatic Synthesis

A detailed understanding of the biosynthetic pathway of this compound and related compounds opens up possibilities for enhancing their production through biotechnological approaches.

Metabolic Engineering: This field aims to modify an organism's metabolic pathways to increase the production of a desired compound. mdpi.com For cycloartane triterpenoids, this could involve:

Heterologous Expression: The entire biosynthetic pathway could be transferred to a microbial host like yeast or bacteria. mdpi.com These microorganisms can be grown in large-scale fermenters, offering a potentially more sustainable and scalable production platform compared to extraction from plant sources.

Pathway Optimization: Advanced strategies include redirecting precursor flux towards triterpenoid biosynthesis and optimizing the expression levels of multiple pathway genes to avoid metabolic bottlenecks. frontiersin.orgmdpi.com

Chemoenzymatic Synthesis: This approach combines chemical synthesis with biological catalysis. For complex glycosides, the triterpenoid aglycone could be synthesized or isolated first. Then, specific enzymes, such as glycosyltransferases, can be used in vitro to attach the sugar moieties in a highly specific and efficient manner. This method avoids the complex challenges of traditional chemical glycosylation, which often requires numerous protection and deprotection steps.

Advanced Analytical Methodologies for Cimiaceroside a Research

Chromatographic Quantification Techniques

Chromatographic techniques are fundamental for separating Cimiaceroside A from other components in a sample, enabling subsequent detection and quantification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted technique for the analysis of natural products due to its versatility and effectiveness in separating compounds based on their hydrophobicity nih.govresearchgate.netjournaljpri.comglobalresearchonline.net. In RP-HPLC, a non-polar stationary phase (commonly C18 or C8 bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). As the mobile phase polarity decreases (organic solvent increases), more hydrophobic compounds like this compound are retained longer on the column before eluting. Detection is often achieved using UV-Vis spectrophotometry, provided the analyte possesses a chromophore. Studies have utilized RP-HPLC for the separation and quantification of various natural products, including related triterpenoid (B12794562) saponins (B1172615) researchgate.net.

Table 5.1.1: Representative RP-HPLC Method Parameters for Natural Product Analysis

| Parameter | Example 1 (N-Nitrosamines) researchgate.net | Example 2 (Tigecycline) journaljpri.com | Example 3 (Azacitidine) globalresearchonline.net | Example 4 (Globin Chains) nih.gov |

| Column | Symmetry C18 (4.6 × 150 mm, 5 µm) | Sunsil C18 (150 mm × 4.6 mm, 5 µm) | Discovery C18 (250 mm × 4.6 mm, 5 µm) | Aeris™ WIDEPORE C4 (200 Å) |

| Mobile Phase | 10 mM NH₄OH (pH 8.9) / Acetonitrile (gradient) | Acetonitrile : Water (pH 3.5 with Acetic Acid) (70:30) | Ammonium Acetate (B1210297) Buffer / Acetonitrile (70:30 v/v) (gradient) | Acetonitrile (ACN) / Trifluoroacetic Acid (TFA) (gradient) |

| Flow Rate | Not specified | 0.8 mL/min | 1.0 mL/minute | Not specified |

| Detection | UV at 231 nm | UV at 250 nm | UV at 217 nm | UV at 220 nm |

| Retention Time | ~10 min total run time | Not specified | Azacitidine: 8.016 min | Not specified |

Rapid Resolution Liquid Chromatography (RRLC) employs smaller particle size stationary phases or shorter columns to achieve faster separations with higher efficiency compared to traditional HPLC. When coupled with an Evaporative Light Scattering Detector (ELSD), this technique becomes particularly valuable for analyzing compounds that lack strong chromophores, such as many glycosides and saponins, including this compound researchgate.netfilab.fr. ELSD works by nebulizing the column eluent, evaporating the mobile phase, and then detecting the remaining non-volatile analyte particles by scattering light off them. This makes it a mass-based detector, independent of the analyte's UV absorbance. RRLC-ELSD has been successfully applied to the quantitative analysis of cycloartane (B1207475) glycosides, which share structural similarities with this compound, demonstrating good accuracy and repeatability researchgate.net.

Table 5.1.2: Representative RRLC-ELSD Method Parameters for Natural Product Analysis

| Parameter | Example (Cycloartane Glycosides) researchgate.net |

| Column | Phenomenex Discovery |

| Mobile Phase | Water (0.1% acetic acid), Acetonitrile (0.1% acetic acid), Reagent Alcohol (gradient) |

| Detection | Evaporative Light Scattering Detector (ELSD) |

| Validation | Accuracy (Recovery): 96.79 to 102.86% |

| Repeatability: R.S.D. (reported) |

Spectroscopic Quantification and Characterization

Spectroscopic techniques provide detailed structural information and are essential for confirming the identity and quantifying this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique that offers direct proportionality between the integral of an NMR signal and the concentration of the corresponding nucleus in the sample emerypharma.comsigmaaldrich.comnanalysis.com. This inherent quantitative nature, coupled with its ability to provide detailed structural information, makes qNMR an invaluable tool for assessing the purity of natural products and quantifying specific compounds like this compound, often without the need for identical reference standards if a suitable internal standard is used emerypharma.comresearchgate.net. 1H NMR is particularly favored due to the high natural abundance and favorable relaxation properties of protons emerypharma.com. qNMR can be applied to complex mixtures, offering high precision and accuracy when experimental parameters are meticulously controlled emerypharma.comsigmaaldrich.com. It is recognized for its role in pharmaceutical analysis, food science, and the characterization of natural products emerypharma.comresearchgate.net.

Advanced mass spectrometry (MS) techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem counterpart (LC-MS/MS), along with High-Resolution Mass Spectrometry (HRMS), are indispensable for the sensitive detection, identification, and quantification of this compound, especially at trace levels or for metabolite profiling criver.comcreative-proteomics.comnih.govwikipedia.org. LC-MS/MS offers enhanced selectivity and sensitivity by employing two stages of mass analysis, allowing for the fragmentation of precursor ions and the detection of specific product ions, which is crucial for confirming compound identity and reducing background noise creative-proteomics.comeag.com. HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and facilitating confident identification of unknown compounds or metabolites nih.govanimbiosci.org. This compound has been analyzed using LC-ESI-MS/MS for comparative profiling studies biocrick.com. These techniques are vital for understanding the metabolic fate of compounds and for analyzing complex biological samples where this compound might be present in low concentrations criver.comfrontiersin.org.

Table 5.2.2: Applications of Advanced Mass Spectrometry in Natural Product Analysis

| Technique | Key Applications | Strengths |

| LC-MS | Compound identification, screening, quantification, metabolite profiling | Sensitive detection, complementary to chromatography, good coverage of polar compounds |

| LC-MS/MS | Trace analysis, metabolite identification, structural elucidation, quantification of low-abundance compounds | High specificity, high sensitivity (sub-ppb levels), fragmentation data for structural confirmation |

| HRMS | Elemental composition determination, accurate mass measurement, metabolite identification, profiling | High mass accuracy, high resolution, improved confidence in compound identification, metabolite discovery |

| LC-ESI-MS/MS | Analysis of polar and thermally labile compounds, metabolite profiling of this compound biocrick.com | Soft ionization suitable for complex molecules, sensitive detection |

| Validation Data | Recovery: 35–88% mdpi.com, Matrix Effects: 66–116% mdpi.com | Demonstrates method performance in complex samples |

Validation of Analytical Procedures in Natural Product Research

The validation of analytical methods is a cornerstone of reliable scientific research, ensuring that a method is suitable for its intended purpose and consistently produces accurate and precise results wjarr.comnml.gov.npbiopharminternational.com. For natural products like this compound, method validation is crucial to confirm its identity, purity, and quantity in various matrices. Key validation parameters, often guided by international standards such as those from the International Council for Harmonisation (ICH) journaljpri.comwjarr.comnml.gov.npresearchgate.net, include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components) wjarr.comdemarcheiso17025.com.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies researchgate.netjournaljpri.comwjarr.com.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision researchgate.netjournaljpri.comwjarr.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range researchgate.netjournaljpri.comglobalresearchonline.netwjarr.com.

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity wjarr.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively researchgate.netwjarr.com.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage journaljpri.comwjarr.com.

Validation ensures that the analytical data generated for this compound is scientifically sound and reproducible, forming a basis for further research and potential applications.

Future Research Trajectories and Academic Implications

Unexplored Biological Activities and Therapeutic Potential

The triterpene glycosides found in Cimicifuga and related Actaea species, including compounds structurally similar to Cimiaceroside A, have demonstrated a range of bioactivities. For instance, cimigenol-type glycosides have shown moderate cytotoxic activity against various human cancer cell lines ccmi.org, and related compounds like actein (B190517) and cimicifugic acids A and B have exhibited potential antitumor effects nih.govresearchgate.net. Furthermore, triterpene glycosides, such as cimigenoside (B190805) from C. heracleifolia, have displayed immunomodulatory effects, particularly on the pulmonary immune system, suggesting anti-inflammatory properties researchgate.net.

Future research should systematically explore the full spectrum of biological activities of this compound. This includes investigating its potential in areas such as:

Neuroprotection: Given the involvement of immune cells like microglia in neurodegenerative diseases nih.govnih.gov, and the known anti-inflammatory properties of related compounds, this compound could be evaluated for its ability to modulate microglial activity or offer neuroprotective effects.

Oncology: Further characterization of its cytotoxic and antiproliferative effects against a broader panel of cancer cell lines, coupled with investigations into its specific mechanisms of action (e.g., apoptosis induction, cell cycle arrest), is warranted.

Inflammation and Immunology: Detailed studies on its anti-inflammatory and immunomodulatory capabilities, potentially targeting specific inflammatory pathways or immune cell functions, could reveal novel therapeutic applications.

Other Therapeutic Areas: Exploration into other potential activities, such as antiviral, antimicrobial, or metabolic regulatory effects, based on the known bioactivities of other triterpene glycosides, could uncover new therapeutic avenues.

Elucidation of Full Biosynthetic Pathways and Genetic Regulation

Understanding how plants synthesize complex natural products like this compound is crucial for sustainable sourcing, metabolic engineering, and discovering novel enzymes. The biosynthesis of triterpenoid (B12794562) glycosides in plants is a multi-step enzymatic process that is often intricate and not fully elucidated frontiersin.orgnih.gov. Current knowledge regarding the specific genes, enzymes, and regulatory mechanisms governing the production of this compound within Cimicifuga species is limited.

Future research should focus on:

Pathway Mapping: Employing advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to identify the genes and enzymes responsible for each step in the this compound biosynthetic pathway, from precursor synthesis to final glycosylation.

Genetic Regulation Studies: Investigating the transcriptional regulation of these biosynthetic genes, including the role of transcription factors and environmental cues that influence this compound production.

Enzyme Characterization: Isolating and characterizing the key enzymes involved in the pathway to understand their substrate specificity, catalytic mechanisms, and potential for biotechnological applications.

Comparative Genomics: Analyzing the genomes of different Cimicifuga and Actaea species to identify variations in biosynthetic gene clusters that might explain differences in this compound production or the presence of related compounds.

Development of Efficient Semisynthetic or Total Synthetic Routes for Analogues

The isolation of this compound from natural sources can be challenging due to low yields and the complexity of extraction and purification processes. Furthermore, to fully explore its structure-activity relationships (SAR) and optimize its therapeutic potential, the synthesis of this compound and its analogues is essential nih.govorganic-chemistry.orgrsc.org. The intricate cyclolanostane skeleton with multiple chiral centers and glycosidic linkages presents significant synthetic challenges.

Future research directions include:

Total Synthesis: Developing efficient and scalable total synthesis routes for this compound. This would not only confirm its structure but also provide a reliable source for biological studies and serve as a platform for analogue development. Modern total synthesis aims for increased efficiency, reduced step count, and improved atom economy nih.govreddit.com.

Semisynthesis: Exploring semisynthetic strategies, where this compound or a more abundant precursor is chemically modified to generate analogues. This approach can be more practical for accessing a diverse range of derivatives.

Chemoenzymatic Synthesis: Investigating the use of enzymes in synthetic strategies (chemoenzymatic synthesis) to achieve high selectivity and efficiency in specific transformations, particularly for complex stereochemical manipulations nih.gov.

Analogue Design and Synthesis: Synthesizing analogues with modifications to the aglycone or sugar moieties to probe SAR, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Advanced Mechanistic Studies at the Systems Biology Level

While initial studies may identify specific biological activities, a comprehensive understanding of how this compound exerts its effects requires investigating its interactions within complex biological networks. Systems biology approaches offer a powerful framework for dissecting these intricate mechanisms syscilia.orgnih.govnih.gov.

Future research should aim to:

Identify Molecular Targets: Determine the specific cellular receptors, enzymes, or signaling molecules that this compound interacts with to elicit its biological effects.

Pathway Analysis: Utilize systems biology tools to map the signaling cascades and metabolic pathways influenced by this compound. This can involve transcriptomic, proteomic, and metabolomic profiling under this compound treatment to identify global changes in cellular states.

Network Modeling: Develop computational models that represent the interactions between this compound, its targets, and cellular pathways. Such models can predict cellular responses, identify key regulatory nodes, and guide further experimental validation.

Cellular Systems Studies: Investigate this compound's effects on cellular processes such as cell cycle regulation, apoptosis, inflammation signaling, or metabolic flux using integrated multi-omics approaches.

Role in Chemotaxonomy and Phytochemical Profiling of Cimicifuga and Actaea Species

The distribution of specific secondary metabolites within a plant genus can provide valuable insights into its evolutionary relationships and aid in species identification and quality control. Cimicifuga and Actaea species are known to contain a diverse array of triterpene glycosides, and certain compounds have been identified as potential chemotaxonomic markers nih.govresearchgate.netresearchgate.net.

Future research should explore:

Marker Compound Identification: Systematically analyze the phytochemical profiles of various Cimicifuga and Actaea species, including this compound and its related structural variants, to identify unique or differential distribution patterns.

Phylogenetic Correlation: Correlate the presence and abundance of specific triterpene glycosides, including this compound, with established phylogenetic classifications of the Cimicifuga and Actaea genera.

Quality Control Applications: Establish this compound or its characteristic structural features as reliable markers for the identification and quality assessment of herbal raw materials and products derived from these plants.

Biogeographical Studies: Investigate how geographical location and environmental factors might influence the biosynthesis and accumulation of this compound and related compounds across different populations of the same species.

By pursuing these research trajectories, the scientific community can significantly advance our understanding of this compound, unlocking its full potential in medicinal chemistry, plant science, and biotechnology.

Q & A

Q. What spectroscopic and chromatographic methods are essential for characterizing Cimiaceroside A’s structure?

this compound’s structural elucidation requires a combination of high-resolution mass spectrometry (HR-MS) for molecular formula determination (e.g., observed m/z 603.3898 for derivatives) and nuclear magnetic resonance (NMR) spectroscopy to assign stereochemistry and functional groups. For example, the 13C-NMR and 1H-NMR data resolve the cyclolanostanol skeleton and xylopyranoside linkage. Mosher’s method is critical for determining absolute configuration, particularly for hydroxyl-bearing carbons (e.g., C-23 and C-24) . Hydrolysis with methanolic HCl followed by optical rotation analysis confirms the sugar moiety (D-xylose, [α]D +20.8°) .

Q. What are the primary natural sources of this compound, and how do they affect its structural variants?

this compound is isolated from Cimicifuga acerina (Miyagi population), while its dihydro analog, Cimiaceroside B, is found in C. acerina (Oki population). Chemotaxonomic variations between these populations suggest environmental or genetic influences on biosynthetic pathways, particularly in hydrogenation states (e.g., saturation of the Δ⁷ double bond in this compound vs. B) .

Q. How is the purity of this compound validated in experimental studies?

Purity is confirmed via melting point analysis (e.g., sharp mp 279–280°C for Cimiaceroside B derivatives) and chromatographic techniques (TLC/HPLC). Reproducible NMR spectral data across solvents (e.g., pyridine-d₅) and comparison with synthetic derivatives (e.g., 7,8-dihydrothis compound) are also essential .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity results (e.g., cytotoxicity vs. anti-inflammatory effects) often arise from differences in assay conditions (e.g., cell lines, concentrations). Researchers should:

Q. How does the stereochemical configuration of this compound influence its molecular interactions?

The 20(S),22(R),23(S),24(R) configuration creates a rigid cyclolanostanol core, which affects membrane permeability and protein binding. Computational docking studies (e.g., AutoDock Vina) combined with NOESY correlations can predict binding affinities. For example, the 16β:23;22:25-diepoxy group may sterically hinder interactions with flat binding pockets .

Q. What synthetic challenges arise in replicating this compound’s cyclolanostanol skeleton?

Key challenges include:

- Regioselective epoxidation of the Δ²²,²⁵ double bond without over-oxidation.

- Achieving high enantiomeric purity during xylopyranoside coupling (Pd/C hydrogenation of this compound to B alters stereochemistry).

- Optimizing protecting groups for hydroxyl moieties (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions .

Q. How can researchers design comparative studies to evaluate this compound’s bioactivity against its analogs?

Use a tiered approach:

- In vitro : Screen against panels of cancer cell lines (e.g., NCI-60) with IC₅₀ comparisons to Cimiaceroside B.

- In silico : Perform molecular dynamics simulations to assess stability in lipid bilayers.

- In vivo : Utilize xenograft models with pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) to correlate structural modifications with bioavailability .

Methodological Guidelines

Q. How should researchers document experimental procedures for reproducibility?

Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):

- Report detailed synthetic steps (catalyst loading, reaction time) in the main text or supplementary information.

- Include raw spectral data (e.g., NMR coupling constants in Hz) and chromatograms.

- Reference known compounds with prior literature (e.g., D-xylose identity via optical rotation) .

Q. What statistical approaches are recommended for analyzing bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.